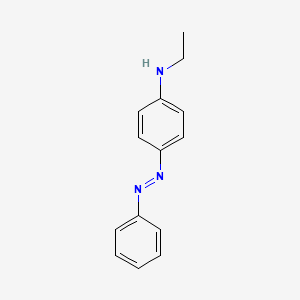

N-Ethyl-4-aminoazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photopharmacological Applications

N-Ethyl-4-aminoazobenzene is being explored for its potential in photopharmacology , where light is used to control biological processes. Research indicates that azobenzene derivatives can be utilized to develop photoresponsive materials that respond to light stimuli. For instance, fluorinated azobenzenes have been synthesized as precursors for photoresponsive oligomers, which may lead to innovations in drug delivery systems that release therapeutic agents upon light activation .

Case Study: Synthesis of Photoresponsive Oligomers

- Objective : To synthesize azobenzene derivatives for use in photopharmacological applications.

- Methodology : A modified synthetic procedure was employed to create ethyl 4-amino-3,5-difluorobenzoate.

- Results : The synthesized compounds exhibited significant potential for incorporation into drug delivery systems that utilize light for controlled release .

Sensor Technology

This compound has been integrated into sensor technologies , particularly for detecting formaldehyde. A colorimetric sensor has been developed that utilizes the color change from pink to purple when formaldehyde interacts with 4-aminoazobenzene under slightly acidic conditions. This reaction is based on the nucleophilic addition of an amine to an aldehyde, forming an imine .

Data Table: Sensor Performance Metrics

| Parameter | Value |

|---|---|

| Optimal AAB Concentration | 0.014 wt% |

| Acid Concentration | 60 wt% |

| Sensor Lifetime | > 4 days |

| Color Change Observation Time | First 4 days consistent |

This sensor demonstrates the utility of this compound in environmental monitoring and safety applications.

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits lower carcinogenic activity compared to its counterparts like N-methyl-4-aminoazobenzene. Studies indicate that while this compound can induce hepatic tumors in animal models, it is significantly less potent than other related compounds . This finding is crucial for understanding the safety profile of azo compounds in various applications.

Case Study: Carcinogenicity Assessment

- Objective : To evaluate the carcinogenic potential of this compound.

- Methodology : Rats were administered varying doses of this compound and monitored for tumor development over an extended period.

- Results : The incidence of hepatic tumors was lower compared to more potent azo compounds, suggesting a relatively safer profile .

Eigenschaften

CAS-Nummer |

2058-67-5 |

|---|---|

Molekularformel |

C14H15N3 |

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

N-ethyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C14H15N3/c1-2-15-12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 |

InChI-Schlüssel |

OCWXDBMTBDGKKE-UHFFFAOYSA-N |

SMILES |

CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Kanonische SMILES |

CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Synonyme |

N-ethyl-4-aminoazobenzene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.